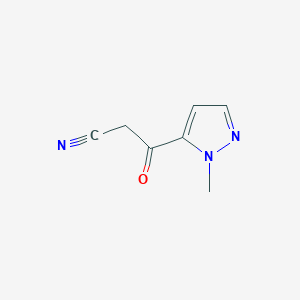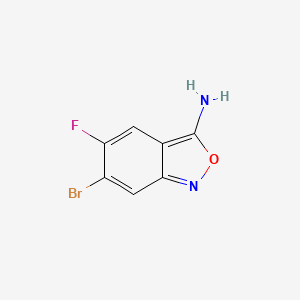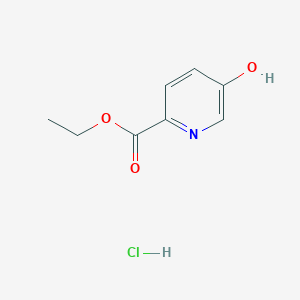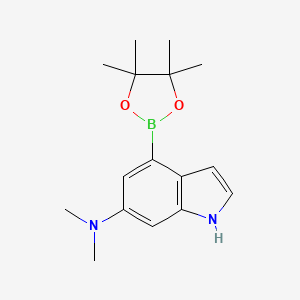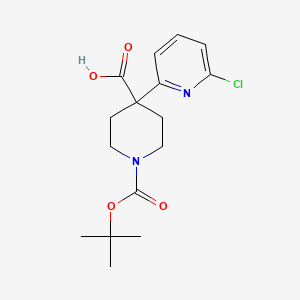![molecular formula C14H18O3 B13693492 Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate](/img/structure/B13693492.png)
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate is an organic compound with the molecular formula C13H18O3. It is a derivative of phenylpropanoate and is characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate can be synthesized through the esterification of 4-tert-butylphenylacetic acid with methanol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-tert-Butylphenylacetic acid.
Reduction: 4-tert-Butylphenylmethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.
類似化合物との比較
Similar Compounds
Methyl 4-tert-butylphenylacetate: Similar in structure but lacks the oxo group.
4-tert-Butylphenylacetic acid: The acid form of the compound.
4-tert-Butylphenylmethanol: The reduced form of the ester.
Uniqueness
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate is unique due to the presence of both the ester and oxo groups, which provide distinct reactivity patterns compared to its analogs. The tert-butyl group also imparts unique steric and electronic properties, influencing its behavior in chemical reactions and biological systems.
特性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
methyl 3-(4-tert-butylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8H,9H2,1-4H3 |
InChIキー |
CRALUIHPYOTQDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
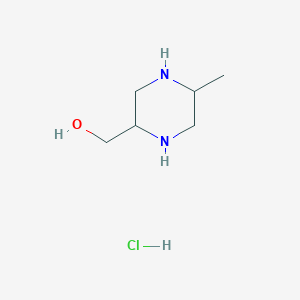
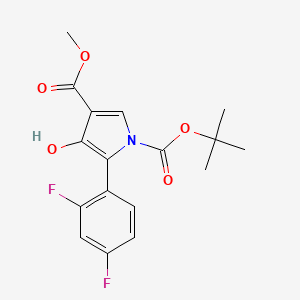
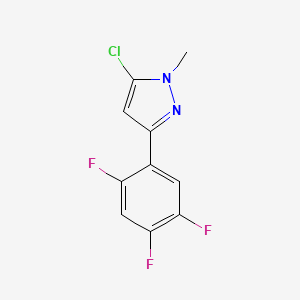

![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)

